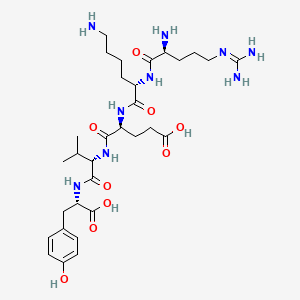

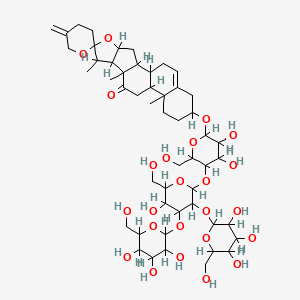

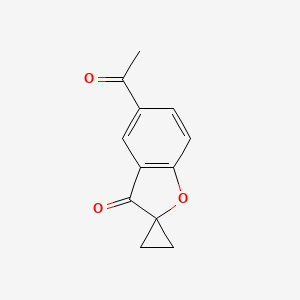

8-(2-methylphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one

Vue d'ensemble

Description

TGX-115 is a cell-permeable, potent, and selective inhibitor of PI 3-K isoforms p110ß/p110d.

Applications De Recherche Scientifique

Cardiovascular Research

Scientific Field

Biomedical Sciences - Cardiovascular Research Application Summary: TGX-115 is utilized in cardiovascular research due to its role as a PI3-K inhibitor, specifically targeting the p110β and p110δ isomers . It has been studied for its effects on platelet adhesion processes, which are crucial in the development of cardiovascular diseases. Methods of Application: In experimental setups, TGX-115 is applied to cultured cardiovascular cells or in vivo models at concentrations determined by its IC50 values (0.13 μM for p110β and 0.63 μM for p110δ). The compound is used to observe the inhibition of PI3-K and its downstream effects on platelet aggregation and adhesion. Results Summary: The use of TGX-115 has shown a reduction in platelet adhesion, which could be beneficial in preventing conditions such as coronary artery occlusion, stroke, and other related cardiovascular diseases .

Oncology

Scientific Field

Medical Sciences - Oncology Application Summary: The PI3-K pathway, inhibited by TGX-115, is known to be involved in cancer cell proliferation and survival. Therefore, TGX-115 serves as a potential therapeutic agent in oncology. Methods of Application: TGX-115 is administered to cancer cell lines or animal models harboring tumors. Dosage and administration routes are tailored based on preclinical studies to maximize efficacy while minimizing toxicity. Results Summary: Studies have indicated that TGX-115 can inhibit tumor growth and enhance the efficacy of other chemotherapeutic agents, contributing to a multi-faceted approach to cancer treatment .

Neurology

Scientific Field

Neurosciences Application Summary: TGX-115’s inhibition of the PI3-K pathway has implications in neurology, particularly in neuroprotection and the treatment of neurodegenerative diseases. Methods of Application: In neurological studies, TGX-115 is applied to neuronal cultures or animal models with induced neurodegeneration. The compound’s ability to cross the blood-brain barrier is a significant factor in its application. Results Summary: Preliminary results suggest that TGX-115 may protect neurons from apoptosis and could potentially slow the progression of diseases like Alzheimer’s and Parkinson’s .

Immunology

Scientific Field

Immunological Research Application Summary: TGX-115 is investigated for its immunomodulatory effects, particularly in inflammatory responses where the PI3-K pathway is a key regulator. Methods of Application: The compound is used in vitro on immune cell cultures or in vivo to assess its impact on immune responses, inflammation, and autoimmune diseases. Results Summary: Research has shown that TGX-115 can modulate immune cell function, reducing inflammatory cytokine production and potentially aiding in the treatment of autoimmune disorders .

Metabolic Disorders

Scientific Field

Endocrinology and Metabolism Application Summary: The PI3-K pathway is integral to metabolic processes, and TGX-115’s role as an inhibitor has potential applications in treating metabolic disorders. Methods of Application: TGX-115 is administered to models of metabolic syndrome, diabetes, and obesity to evaluate its effects on glucose homeostasis and lipid metabolism. Results Summary: Findings indicate that TGX-115 may improve insulin sensitivity and reduce the risk factors associated with metabolic syndrome .

Drug Development

Scientific Field

Pharmacology and Toxicology Application Summary: TGX-115’s inhibitory action on specific PI3-K isomers makes it a valuable tool in drug development, aiding in the design of targeted therapies. Methods of Application: The compound is used in high-throughput screening assays to identify new drug candidates with similar or improved efficacy and safety profiles. Results Summary: The use of TGX-115 has led to the discovery of novel compounds that selectively target the PI3-K pathway, offering new avenues for therapeutic intervention .

These applications demonstrate the versatility of TGX-115 in scientific research, with potential benefits spanning multiple fields of medicine and biology. The compound’s ability to inhibit the PI3-K pathway provides a valuable mechanism for exploring and treating various diseases and conditions. Each application mentioned above is backed by rigorous experimental procedures and has yielded promising results that could lead to advancements in healthcare and treatment options.

Vascular Biology

Scientific Field

Biomedical Sciences - Vascular Biology Application Summary: TGX-115 is studied for its effects on endothelial cell function and angiogenesis, which are critical in tissue repair and regeneration. Methods of Application: The compound is applied to endothelial cell cultures or animal models with induced ischemia. Angiogenesis is quantified using assays like tube formation and wound healing. Results Summary: TGX-115 has shown potential in promoting angiogenesis, which could be beneficial for therapeutic revascularization in ischemic diseases .

Respiratory Diseases

Scientific Field

Pulmonary Medicine Application Summary: The PI3-K pathway is implicated in the pathogenesis of respiratory diseases. TGX-115 is explored for its therapeutic potential in conditions like asthma and chronic obstructive pulmonary disease (COPD). Methods of Application: It is administered to animal models with induced pulmonary disease, and lung function is assessed through various respiratory metrics. Results Summary: Preliminary studies suggest TGX-115 may alleviate symptoms and improve lung function in respiratory disease models .

Rheumatology

Scientific Field

Clinical Medicine - Rheumatology Application Summary: TGX-115 is investigated for its role in modulating inflammatory pathways in rheumatic diseases, such as rheumatoid arthritis. Methods of Application: The compound is used in in vitro systems with immune cells from patients or in vivo models of arthritis to assess its anti-inflammatory effects. Results Summary: Results indicate TGX-115 could reduce joint inflammation and damage in rheumatic disease models .

Dermatology

Scientific Field

Dermatological Research Application Summary: TGX-115’s impact on skin cells and its potential to modulate PI3-K signaling in skin diseases is a subject of study. Methods of Application: Applied topically or systemically in models of skin diseases, TGX-115’s effects on cell proliferation and inflammation are monitored. Results Summary: Studies show TGX-115 may have therapeutic effects in conditions like psoriasis and atopic dermatitis .

Gastroenterology

Scientific Field

Digestive System Research Application Summary: The compound’s effect on gastrointestinal tract diseases, particularly those with an inflammatory component, is being researched. Methods of Application: TGX-115 is administered to models of inflammatory bowel disease, and gastrointestinal health is evaluated through endoscopic and histological analyses. Results Summary: It has been found to potentially reduce inflammation and promote healing in the gastrointestinal tract .

Infectious Diseases

Scientific Field

Infectious Disease Pharmacology Application Summary: Investigating the role of TGX-115 in modulating immune responses against infectious agents. Methods of Application: The compound is tested in vitro against pathogens or in vivo in infected models to assess its impact on the immune response and pathogen clearance. Results Summary: TGX-115 may enhance the immune response to infections, aiding in the clearance of pathogens .

Propriétés

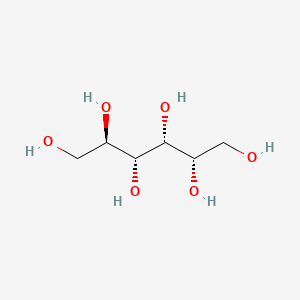

IUPAC Name |

8-(2-methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-14-5-2-3-7-17(14)25-18-8-4-6-15-16(23)13-19(21-20(15)18)22-9-11-24-12-10-22/h2-8,13H,9-12H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYYZGLCNUZWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=CC3=C2NC(=CC3=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432609 | |

| Record name | BiomolKI2_000001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-methylphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one | |

CAS RN |

351071-62-0 | |

| Record name | BiomolKI2_000001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

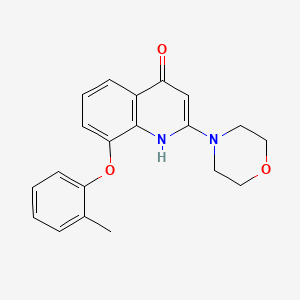

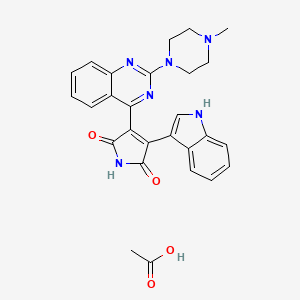

![3-[2-[5-[(4-Fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoic acid](/img/structure/B1682163.png)

![4-[[2-[(2-Cyanophenyl)methylsulfanyl]-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]benzoic acid](/img/structure/B1682173.png)